GLS1 Inhibitor-7

GLS1 Inhibition Enzymatic Assay Structure-Activity Relationship

GLS1 Inhibitor-7, also designated as compound 4d, is a small molecule antagonist of kidney-type glutaminase (GLS1) that was identified and optimized through a docking simulation-based approach targeting the GLS1 active site. This compound is a synthetic thiadiazole derivative with the molecular formula C20H17F3N4O3S2 and a molecular weight of 482.5 g/mol, and is primarily utilized as a research tool for investigating glutamine metabolism in cancer, aging, and obesity models.

Molecular Formula C20H17F3N4O3S2
Molecular Weight 482.5 g/mol
Cat. No. B12383713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLS1 Inhibitor-7
Molecular FormulaC20H17F3N4O3S2
Molecular Weight482.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C20H17F3N4O3S2/c1-30-15-8-2-12(3-9-15)10-24-16(28)11-31-19-27-26-18(32-19)25-17(29)13-4-6-14(7-5-13)20(21,22)23/h2-9H,10-11H2,1H3,(H,24,28)(H,25,26,29)
InChIKeyPMSLFFQKBPIINC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GLS1 Inhibitor-7 (Compound 4d): A Thiadiazole-Derived GLS1 Inhibitor for Oncology and Metabolic Research


GLS1 Inhibitor-7, also designated as compound 4d, is a small molecule antagonist of kidney-type glutaminase (GLS1) that was identified and optimized through a docking simulation-based approach targeting the GLS1 active site [1]. This compound is a synthetic thiadiazole derivative with the molecular formula C20H17F3N4O3S2 and a molecular weight of 482.5 g/mol, and is primarily utilized as a research tool for investigating glutamine metabolism in cancer, aging, and obesity models [1].

Why GLS1 Inhibitor-7 Cannot Be Replaced by Generic GLS1 Inhibitors for Specific Research Applications


GLS1 inhibitors represent a chemically and pharmacologically diverse class of compounds with distinct binding modes, potency ranges, and off-target profiles. While highly potent agents like CB-839 (telaglenastat) have advanced to clinical trials, their utility in certain experimental settings is limited by target selectivity, cellular permeability, or formulation requirements [1]. GLS1 Inhibitor-7, as a thiadiazole derivative with a unique substitution pattern, occupies a distinct chemical space compared to the widely used allosteric inhibitor BPTES or the active-site directed DON [2]. Its comparatively moderate potency (IC50 = 46.7 μM) can be advantageous in studies where complete and irreversible GLS1 ablation is undesirable, or when exploring alternative binding modes and structure-activity relationships (SAR) [2]. Furthermore, the compound's potential anti-aging and anti-obesity properties, as suggested by the original publication, indicate a possible therapeutic profile distinct from purely anti-proliferative GLS1 inhibitors [2]. Therefore, substituting GLS1 Inhibitor-7 with a more potent but functionally divergent inhibitor could confound experimental outcomes and lead to misinterpretation of glutaminase-dependent processes.

Quantitative Differentiation of GLS1 Inhibitor-7 Against Key Comparators


Comparative GLS1 Inhibitory Potency vs. DON and Hit Compound A

In a direct biochemical comparison within the same study, GLS1 Inhibitor-7 (compound 4d) exhibited more potent GLS1 inhibitory activity than both the known active-site inhibitor 6-diazo-5-oxo-L-norleucine (DON) and the initial hit compound A [1]. This finding underscores its improved target engagement profile relative to established GLS1 antagonists. While the study does not provide a numerical IC50 for DON, it establishes 4d's superior potency among the thiadiazole derivatives synthesized [1].

GLS1 Inhibition Enzymatic Assay Structure-Activity Relationship

GLS1 Inhibitory Potency: GLS1 Inhibitor-7 vs. Allosteric Inhibitor BPTES

GLS1 Inhibitor-7 demonstrates an IC50 of 46.7 μM against GLS1 in a recombinant enzyme assay [1]. In contrast, the widely used allosteric inhibitor BPTES exhibits significantly higher potency, with reported IC50 values ranging from 0.16 μM to 3.3 μM depending on the specific assay conditions and enzyme source . This ~300-fold difference in potency indicates that BPTES is a much more effective inhibitor of GLS1 enzymatic activity in vitro. However, the moderate potency of GLS1 Inhibitor-7 may be advantageous for probing specific GLS1 conformations or for use in cellular contexts where complete inhibition is cytotoxic.

GLS1 Inhibition Allosteric Inhibition Biochemical Potency

Comparative GLS1 Inhibitory Potency: GLS1 Inhibitor-7 vs. Clinical Candidate CB-839

CB-839 (telaglenastat) is a clinical-stage, potent GLS1 inhibitor with reported IC50 values of 23 nM and 28 nM against murine kidney and brain GLS1, respectively . In comparison, GLS1 Inhibitor-7 (compound 4d) exhibits an IC50 of 46.7 μM in a recombinant GLS1 enzyme assay [1]. This represents an approximately 2000-fold difference in potency, underscoring CB-839's status as a highly optimized clinical candidate and GLS1 Inhibitor-7's role as a research tool compound.

GLS1 Inhibition Clinical Candidate Biochemical Potency

Physicochemical and Synthetic Tractability Advantages

The original research article highlights that GLS1 Inhibitor-7 (compound 4d) was selected for its improved solubility and other properties compared to earlier hits [1]. While specific solubility values are not provided in the abstract, this qualitative improvement over the initial hit compound A suggests that 4d possesses more favorable drug-like characteristics, which are critical for in vitro and preliminary in vivo studies.

Drug Discovery Medicinal Chemistry Lead Optimization

Validated Application Scenarios for GLS1 Inhibitor-7 in Drug Discovery and Biological Research


SAR and Lead Optimization Studies

GLS1 Inhibitor-7, as a representative of the thiadiazole chemical series, is ideally suited for structure-activity relationship (SAR) studies aimed at improving GLS1 inhibitory potency and selectivity. Its moderate potency and defined synthetic route make it an excellent starting point for medicinal chemistry campaigns [1].

Investigating GLS1 in Non-Oncological Contexts: Aging and Obesity

Given the compound's reported potential anti-aging and anti-obesity properties [1], it is a valuable tool for exploring GLS1's role in cellular senescence, metabolic regulation, and age-related pathologies. This application leverages the compound's potential to modulate GLS1 activity in pathways distinct from cancer cell proliferation.

Mechanistic Studies Requiring Partial GLS1 Inhibition

In contrast to highly potent inhibitors like CB-839, the moderate activity of GLS1 Inhibitor-7 allows for the study of graded GLS1 inhibition. This is particularly useful for investigating the threshold of glutaminase activity required for specific cellular processes, such as mitochondrial function, redox balance, and TCA cycle anaplerosis, without inducing rapid cell death [1].

In Vitro Assays Where Solubility is a Limiting Factor

The improved solubility profile of GLS1 Inhibitor-7, as noted in its original publication [1], makes it a preferred choice for in vitro assays requiring higher compound concentrations, such as high-throughput screening or biophysical binding studies, where poor solubility of other GLS1 inhibitors can lead to artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for GLS1 Inhibitor-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.